molecular formula C9H10BrNO4S B6143202 2,4-dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate CAS No. 749902-86-1

2,4-dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate

Cat. No.: B6143202
CAS No.: 749902-86-1
M. Wt: 308.15 g/mol
InChI Key: NMSHYUGFGVPXST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate is a thiophene derivative. Thiophene compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This particular compound features a bromomethyl group, which can participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate typically involves the bromination of a suitable thiophene precursor followed by functional group modifications. One common approach is the bromination of 2,4-dimethyl thiophene-2,4-dicarboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The resulting bromomethyl derivative can then be aminated using ammonia or an amine source under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and amination reactions, optimized for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to modify the carboxylate groups or the bromomethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, thiols, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of azido, thioether, or secondary amine derivatives.

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of alcohols or amines from the reduction of carboxylate or bromomethyl groups.

Scientific Research Applications

2,4-dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential therapeutic effects or toxicity.

Comparison with Similar Compounds

Similar Compounds

    2,4-dimethyl thiophene-2,4-dicarboxylate: Lacks the bromomethyl and amino groups, making it less reactive.

    5-amino-3-(bromomethyl)thiophene-2-carboxylate: Similar structure but with different substitution patterns, affecting its reactivity and applications.

Uniqueness

2,4-dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate is unique due to the presence of both bromomethyl and amino groups, which provide multiple reactive sites for chemical modifications. This versatility makes it a valuable intermediate in various synthetic pathways and applications.

Properties

IUPAC Name

dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO4S/c1-14-8(12)5-4(3-10)6(9(13)15-2)16-7(5)11/h3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSHYUGFGVPXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=C1CBr)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601176161
Record name 2,4-Dimethyl 5-amino-3-(bromomethyl)-2,4-thiophenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601176161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749902-86-1
Record name 2,4-Dimethyl 5-amino-3-(bromomethyl)-2,4-thiophenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=749902-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethyl 5-amino-3-(bromomethyl)-2,4-thiophenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601176161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.